

A Spectroscopic Comparison of Methyl 2-(4-formylphenoxy)acetate and Its Analogs

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Compound of Interest

Compound Name:	Methyl 2-(4-formylphenoxy)acetate
Cat. No.:	B1361890

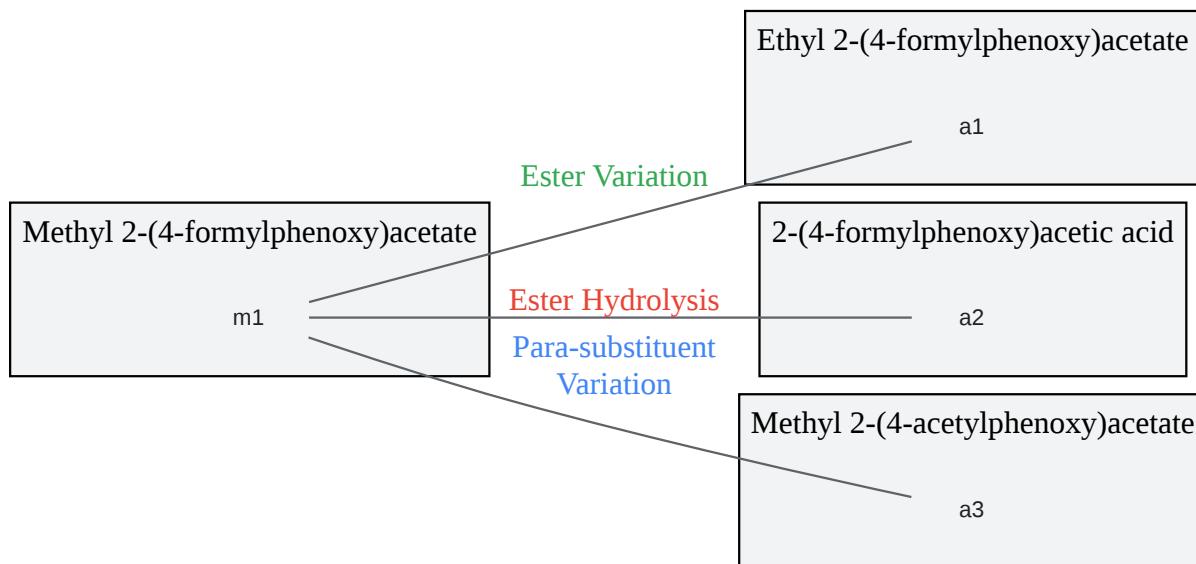
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **Methyl 2-(4-formylphenoxy)acetate** and its key analogs: Ethyl 2-(4-formylphenoxy)acetate, 2-(4-formylphenoxy)acetic acid, and Methyl 2-(4-acetylphenoxy)acetate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All data is supported by experimental protocols for reproducibility.

Structural Overview

The compounds discussed in this guide share a common phenoxyacetate core, with variations in the ester group and the para-substituent on the benzene ring. These structural modifications lead to distinct spectroscopic signatures, which are detailed below.



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Caption: Structural relationships between **Methyl 2-(4-formylphenoxy)acetate** and its analogs.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 2-(4-formylphenoxy)acetate** and its analogs.

¹H NMR Data (Chemical Shifts in ppm)

Compound Name	Solvent	Ar-H (formyl /acetyl side)	Ar-H (ether side)	-OCH ₂ -	-CH ₃ (ester)	-CH ₂ CH ₃ (ester)	-CHO / -COCH ₃	-COOH
Methyl 2-(4-formylphenoxy)acetate	CDCl ₃	~7.85 (d, J=8.8 Hz)	~6.98 (d, J=8.8 Hz)	~4.69 (s)	~3.81 (s)	-	~9.88 (s)	-
Ethyl 2-(4-formylphenoxy)acetate	CDCl ₃	7.84 (d, J=8.7 Hz)	6.97 (d, J=8.7 Hz)	4.65 (s)	-	1.29 (t, J=7.1 Hz), 4.26 (q, J=7.1 Hz)	9.88 (s)	-
2-(4-formylphenoxy)acetic acid	DMSO-d ₆	7.83 (d, J=8.7 Hz)	7.08 (d, J=8.7 Hz)	4.80 (s)	-	-	9.85 (s)	13.15 (br s)
Methyl 2-(4-acetylphenoxy)acetate	CDCl ₃	7.95 (d, J=8.9 Hz)	6.93 (d, J=8.9 Hz)	4.66 (s)	3.80 (s)	-	2.57 (s)	-

¹³C NMR Data (Chemical Shifts in ppm)

Compound Name	Solvent	C=O (ester)	C=O (formyl /acetyl)	Ar-C (formyl /acetyl side)	Ar-C (ether side)	-OCH ₂ -	-OCH ₃ / -OCH ₂ C H ₃	-CH ₃ (acetyl)
Methyl 2-(4-formylphenoxy)acetate	CDCl ₃	~168.8	~190.7	~131.9, ~130.3	~163.2, ~114.9	~65.2	~52.3	-
Ethyl 2-(4-formylphenoxy)acetate	CDCl ₃	168.4	190.7	131.9, 130.3	163.2, 114.9	65.3	61.6, 14.1	-
2-(4-formylphenoxy)acetic acid	DMSO-d ₆	169.8	191.3	131.6, 130.5	163.5, 115.3	65.0	-	-
Methyl 2-(4-acetylphenoxy)acetate	CDCl ₃	168.9	196.7	131.8, 130.6	162.7, 114.2	65.2	52.3	26.5

IR Data (Key Peaks in cm⁻¹)

Compound Name	C=O (ester)	C=O (formyl/acetyl)	C-O (ether)	Ar-H
Methyl 2-(4-formylphenoxy)acetate	~1760, ~1735	~1695	~1240, ~1050	~3070, ~830
Ethyl 2-(4-formylphenoxy)acetate	1755, 1730	1698	1245, 1045	3075, 835
2-(4-formylphenoxy)acetic acid	1740 (broad)	1685	1230, 1060	3050, 825
Methyl 2-(4-acetylphenoxy)acetate	1758	1680	1250, 1055	3060, 830

Mass Spectrometry Data (m/z)

Compound Name	Ionization Mode	[M] ⁺ / [M+H] ⁺	Key Fragment Ions
Methyl 2-(4-formylphenoxy)acetate	ESI+	195.06	163, 135, 121
Ethyl 2-(4-formylphenoxy)acetate	ESI+	209.08	181, 163, 135, 121
2-(4-formylphenoxy)acetic acid	ESI-	179.03	135, 121
Methyl 2-(4-acetylphenoxy)acetate	ESI+	209.08	194, 163, 151, 121

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the compounds discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the material is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
- Data Acquisition: Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be recorded prior to the sample analysis and subtracted from the sample spectrum.

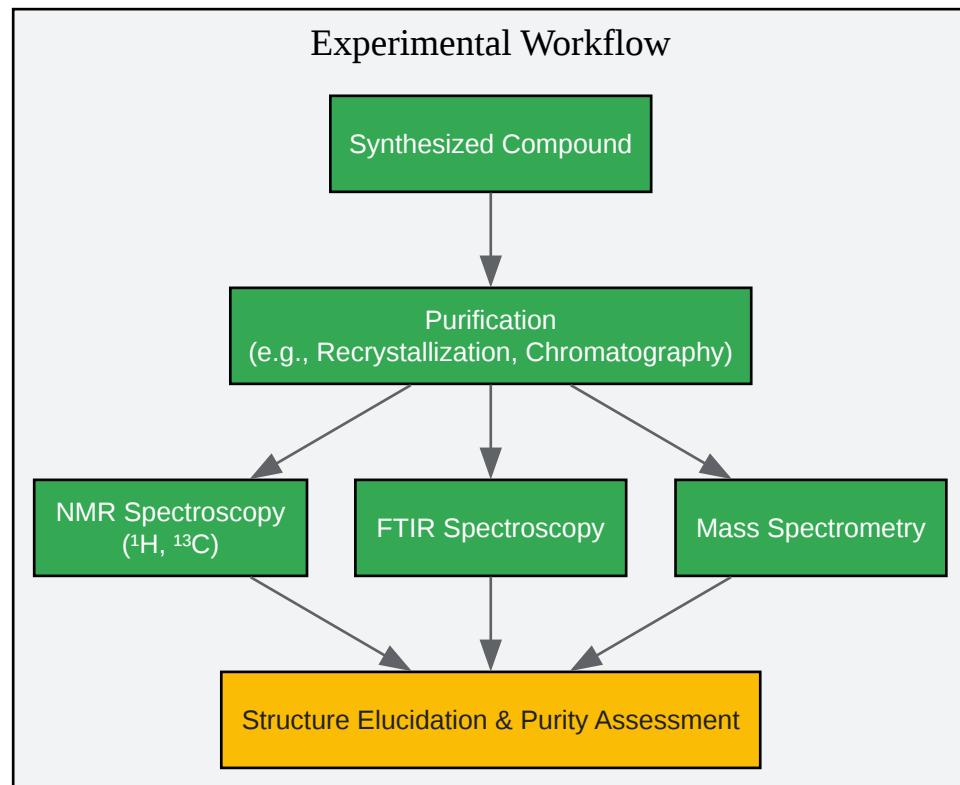
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the same solvent, adding 0.1% formic acid for positive ion mode (ESI+) or 0.1% ammonium hydroxide for negative ion mode (ESI-) to promote ionization.

- Data Acquisition: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized for the specific compound to achieve maximum sensitivity and stable ionization. For fragmentation analysis (MS/MS), the parent ion of interest is isolated and fragmented in the collision cell, and the resulting product ion spectrum is recorded.

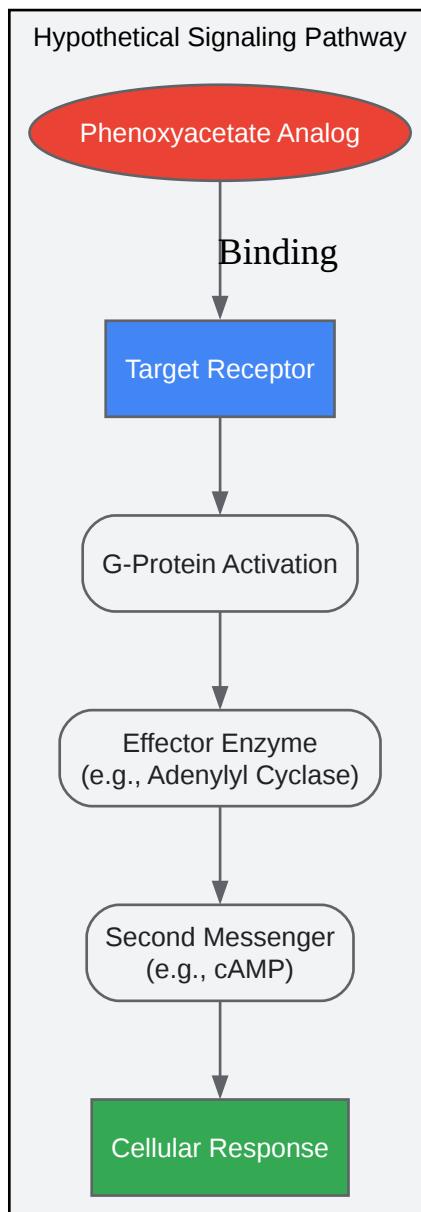
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical workflow for the characterization of these compounds and a conceptual signaling pathway where such molecules might be investigated as ligands for a hypothetical receptor.



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Caption: A typical experimental workflow for the spectroscopic characterization of synthesized organic compounds.



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Caption: A generalized signaling pathway where phenoxyacetate analogs could be investigated as potential ligands.

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